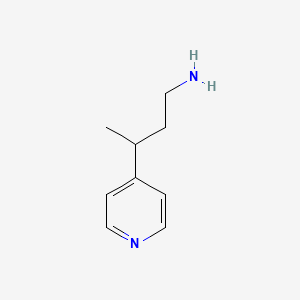

3-(Pyridin-4-yl)butan-1-amine

Description

3-(Pyridin-4-yl)butan-1-amine is a heterocyclic amine featuring a pyridine ring attached to a four-carbon aliphatic chain terminating in a primary amine group. The butan-1-amine chain provides flexibility, enabling conformational adaptability in molecular interactions.

Properties

CAS No. |

379264-83-2 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-pyridin-4-ylbutan-1-amine |

InChI |

InChI=1S/C9H14N2/c1-8(2-5-10)9-3-6-11-7-4-9/h3-4,6-8H,2,5,10H2,1H3 |

InChI Key |

QXDRXJVROBDWIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Pyridin-4-yl)butan-1-amine with structurally related compounds, focusing on molecular features, synthetic pathways, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Key Observations:

Structural Complexity: 3-(Pyridin-4-yl)butan-1-amine is simpler in structure compared to analogs like 4-(2-pyridin-4-yl-1H-indol-3-yl)butan-1-amine, which incorporates an indole ring. The oxadiazole-containing derivative (C₁₂H₁₆N₄O) introduces a heterocycle known for hydrogen-bonding and metabolic stability, often exploited in drug design .

Synthetic Challenges: The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine involves copper(I) bromide-catalyzed coupling, achieving a modest yield (17.9%) . (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, a piperidine derivative, requires multi-step synthesis (acylation, quaternization, reductive amination), highlighting the complexity of stereochemically defined amines .

Physicochemical Properties :

- Melting points vary significantly: N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C , while 3-(Pyridin-4-yl)butan-1-amine’s melting point is unreported.

- The indole-containing analog (C₁₇H₁₈N₃) has a higher molecular weight (264.35 vs. 150.22), likely reducing solubility in polar solvents .

Research Implications

- Bioactivity : Pyridine-containing amines are frequently investigated for receptor-binding activity (e.g., kinase inhibition). The indole derivative’s extended aromatic system may enhance binding affinity in biological targets .

- Synthetic Efficiency : Copper-catalyzed methods (as in ) offer moderate yields, whereas classical amination routes (e.g., reductive amination in ) may provide better stereocontrol but require harsh conditions.

- Industrial Relevance : The discontinuation of 3-(Pyridin-4-yl)butan-1-amine contrasts with active research on its analogs, suggesting that structural modifications (e.g., oxadiazole incorporation) improve utility or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.